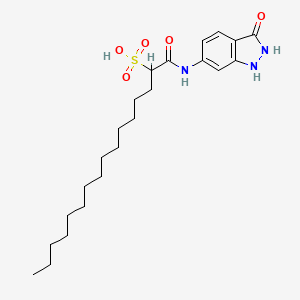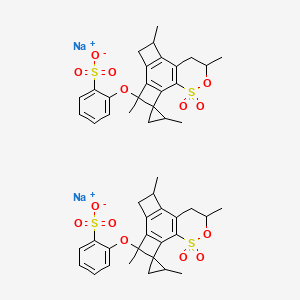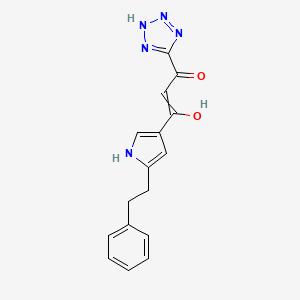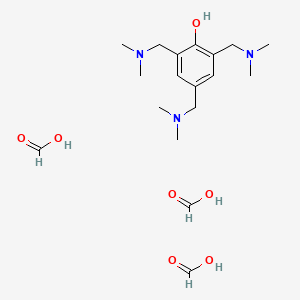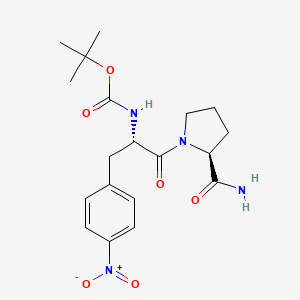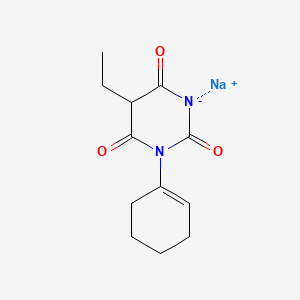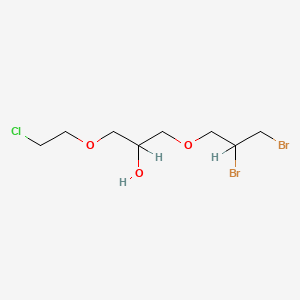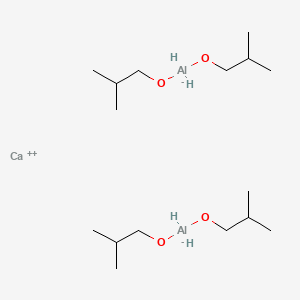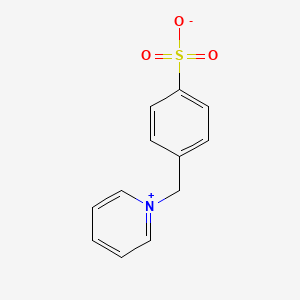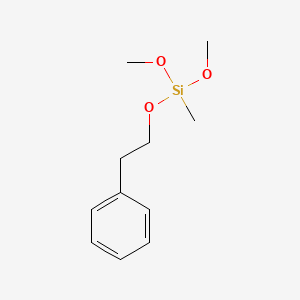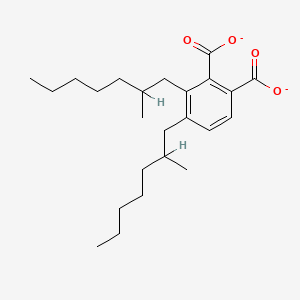
Bis(2-methylheptyl)phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylheptyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its effective plasticizing properties.
准备方法
Synthetic Routes and Reaction Conditions
Bis(2-methylheptyl)phthalate is synthesized through the esterification of phthalic anhydride with 2-methylheptanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a titanium-based catalyst, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and 2-methylheptanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through filtration and distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
Bis(2-methylheptyl)phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylheptanol.
Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学研究应用
Bis(2-methylheptyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impact on human health, including its role as an endocrine disruptor.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
作用机制
The mechanism by which bis(2-methylheptyl)phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. Additionally, this compound can induce oxidative stress and disrupt normal cellular functions by generating reactive oxygen species (ROS).
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl)phthalate: Another widely used plasticizer with similar properties but different alkyl chain length.
Bis(2-methoxyethyl)phthalate: Used in similar applications but has different chemical properties due to the presence of methoxy groups.
Di-n-octyl phthalate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and toxicity.
Uniqueness
Bis(2-methylheptyl)phthalate is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability in plasticized materials. Its specific interactions with biological systems also make it a compound of interest in toxicological studies.
属性
CAS 编号 |
2678-38-8 |
|---|---|
分子式 |
C24H36O4-2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
3,4-bis(2-methylheptyl)phthalate |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-17(3)15-19-13-14-20(23(25)26)22(24(27)28)21(19)16-18(4)12-10-8-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,25,26)(H,27,28)/p-2 |
InChI 键 |
CJCVIFTXPVTSJF-UHFFFAOYSA-L |
规范 SMILES |
CCCCCC(C)CC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC(C)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



